

Technical Guide: Solubility Profile & Purification Protocols for 2-Iodophenazine

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Compound of Interest

Compound Name: 2-Iodophenazine

CAS No.: 2876-21-3

Cat. No.: B13426704

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Executive Summary

2-Iodophenazine (CAS: 50998-18-0) is a halogenated tricyclic heteroaromatic compound frequently utilized as a photoactive intermediate and a scaffold in the synthesis of bioactive phenazine derivatives. Its physicochemical behavior is dominated by the planar, electron-deficient phenazine core and the lipophilic iodine substituent.

Key Solubility Characteristics:

- High Solubility: Chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).
- Temperature-Dependent Solubility: Lower alcohols (Ethanol, Methanol) and Acetonitrile—ideal for recrystallization.
- Insolubility: Water and highly polar protic media.

This guide provides a validated solubility landscape, theoretical solubility parameters, and self-validating protocols for purification and analysis.

Physicochemical Characterization

Understanding the molecular properties of **2-Iodophenazine** is prerequisite to predicting its solvent interactions.

Property	Value / Description	Implications for Solubility
Molecular Formula	C ₁₂ H ₇ IN ₂	Moderate molecular weight (306.10 g/mol)
Melting Point	161–163 °C [1]	High lattice energy requires thermal energy or high-solvency media for dissolution.
LogP (Predicted)	~3.8 – 4.2	Highly lipophilic; partitions strongly into organic phases.
Electronic Nature	Electron-deficient π -system	Susceptible to π - π stacking; soluble in aromatic solvents (Toluene, Benzene).
H-Bonding	H-Bond Acceptor (N atoms)	Weak interaction with protic solvents; no H-bond donation capability.

Solubility Landscape & Solvent Selection

The following data is synthesized from experimental synthesis protocols and chromatographic behavior.

Qualitative Solubility Table

Data derived from standard isolation protocols [1, 2].

Solvent Class	Specific Solvent	Solubility Rating (25°C)	Application Utility
Chlorinated	Dichloromethane (DCM)	High (>50 mg/mL)	Extraction, Loading for Chromatography
Chlorinated	Chloroform (CDCl ₃)	High	NMR Spectroscopy Standard
Aromatic	Toluene	Moderate-High	Reaction Medium (Reflux), Hot Recrystallization
Esters	Ethyl Acetate	Moderate	Chromatography Eluent, Extraction
Alcohols	Ethanol / Methanol	Low (Cold) / High (Hot)	Primary Recrystallization Solvent
Alkanes	Hexane / Pentane	Insoluble	Anti-solvent (Precipitation)
Polar Aprotic	DMSO / DMF	High	Bio-assays, Cross-coupling reactions
Aqueous	Water	Insoluble	Washing impurities, biphasic workup

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically select alternative solvents, we apply the "Like Dissolves Like" principle via HSP.

2-Iodophenazine relies heavily on Dispersive (δ_d)

δ_p

δ_h contribution.

- Target Solvent Profile: High

, Low-Moderate

, Low

.

- Prediction: Solvents like Tetrahydrofuran (THF) and 1,4-Dioxane are predicted to be excellent solubilizers due to their matching polarity and lack of strong H-bond donation networks.

Experimental Protocols (Self-Validating Systems)

Protocol A: Saturation Shake-Flask Solubility

Determination

Objective: Determine the exact solubility limit (S) in a specific solvent batch. This protocol is self-validating because it includes a gravimetric mass balance check.

Materials: **2-Iodophenazine** (pure), Solvent of choice, 0.45 µm PTFE syringe filter, Analytical balance.

- Excess Addition: Add excess solid **2-Iodophenazine** (approx. 100 mg) to 2.0 mL of solvent in a sealed vial.
- Equilibration: Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).
- Visual Check: Ensure solid remains visible. If fully dissolved, add more solid and repeat step 2.
- Filtration: Filter the supernatant through a pre-weighed syringe filter into a pre-weighed vial.
- Gravimetric Analysis: Evaporate the solvent from the filtrate (vacuum or N₂ stream) and weigh the residue.
- Calculation: $S \text{ (mg/mL)} = \frac{\text{Mass}_{\text{residue}} \text{ (mg)}}{\text{Volume}_{\text{filtrate}} \text{ (mL)}}$

Protocol B: Purification via Recrystallization

Context: Synthesis often yields the product with trace starting materials (e.g., phenylene diamines). Recrystallization exploits the steep solubility curve in Ethanol.

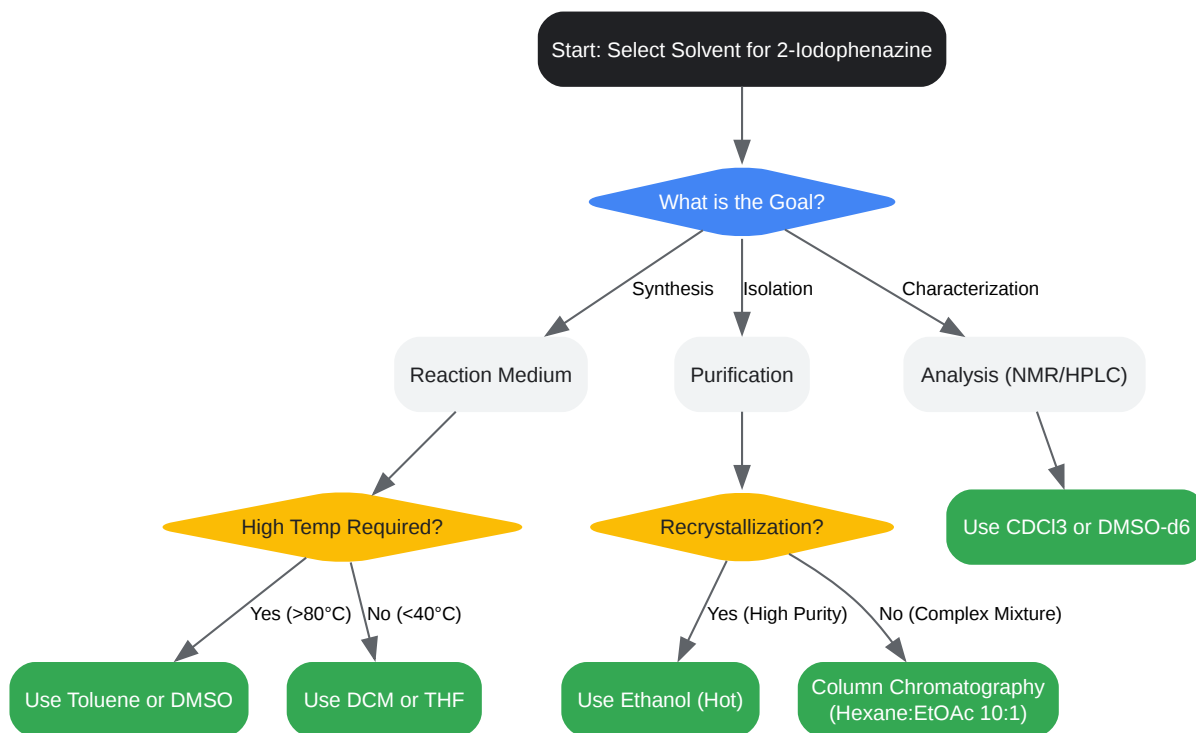
Method:

- Dissolution: Suspend crude **2-Iodophenazine** in Ethanol (10 mL per gram).
- Heating: Heat to reflux (78°C). The solid should fully dissolve. If not, add Ethanol dropwise until clear.
- Hot Filtration (Optional): If insoluble black particulates remain, filter rapidly while hot through a glass frit.
- Controlled Cooling: Remove from heat and allow to cool to Room Temperature (RT) slowly over 2 hours. Do not plunge into ice immediately.[1]
- Nucleation: Once crystals form at RT, cool to 0°C in an ice bath for 30 minutes to maximize yield.
- Isolation: Filter vacuum. Wash crystals with cold (-20°C) Ethanol.

Visualized Workflows

Solubility Screening Logic

This decision tree guides the researcher in selecting the correct solvent based on the intended application.

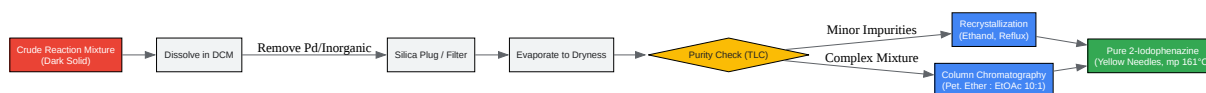


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Figure 1: Solvent selection decision tree based on experimental intent.

Purification Workflow: Crude to Pure Crystal

The following diagram illustrates the standard purification pipeline established in literature [1, 3].



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Figure 2: Step-by-step purification workflow for isolating high-purity **2-Iodophenazine**.

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